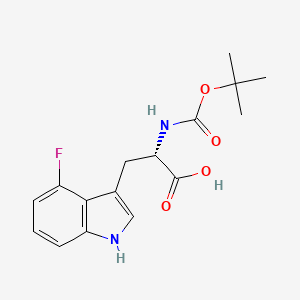

N-Boc-4-fluoro-L-tryptophan

Description

Properties

IUPAC Name |

(2S)-3-(4-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-11-6-4-5-10(17)13(9)11/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBIRBARADNEFZ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-fluoro-L-tryptophan typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other indole-forming reactions.

Fluorination: Introduction of the fluorine atom at the 4-position of the indole ring can be achieved using electrophilic fluorination reagents.

Amino Acid Coupling: The indole derivative is then coupled with a protected amino acid derivative under peptide coupling conditions.

Deprotection: The final step involves deprotection of the amino acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-fluoro-L-tryptophan can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.

Reduction: Reduction of the indole ring can yield indoline derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-diones, while reduction can produce indoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Bioactive Compounds

N-Boc-4-fluoro-L-tryptophan is often used as a building block in the synthesis of pharmacologically active compounds. The introduction of the 4-fluoro group can enhance the biological properties of tryptophan derivatives, making them suitable for drug development. For instance, it has been used to synthesize inhibitors targeting indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer and autoimmune diseases .

Table 1: Synthesis Pathways Involving this compound

| Compound | Target Enzyme/Pathway | Yield (%) | Reference |

|---|---|---|---|

| IDO Inhibitor | Indoleamine 2,3-dioxygenase | 10 | |

| PET Tracer | Serotonin synthesis pathway | 29 | |

| Fluorinated Tryptophan | Kynurenine pathway | 56 |

Molecular Imaging

Positron Emission Tomography (PET)

This compound has gained attention as a precursor for radiolabeled compounds used in PET imaging. Its derivatives, such as N-methyl-6-[18F]fluorotryptophan, have been developed to visualize tryptophan metabolism in vivo. This is particularly valuable for studying tumors and neurodegenerative diseases where altered tryptophan metabolism is observed .

Case Study: Imaging Tumor Metabolism

In a recent study, N-methyl-6-[18F]fluorotryptophan was evaluated for its ability to differentiate between tumor types based on tryptophan metabolism. The study demonstrated that this compound could effectively target tumors with high IDO expression, providing insights into tumor biology and potential therapeutic responses .

Table 2: PET Imaging Applications of Tryptophan Derivatives

| Radiotracer | Application Area | Clinical Relevance |

|---|---|---|

| N-methyl-6-[18F]fluorotryptophan | Tumor imaging | Differentiation of tumor types |

| 5-hydroxy-7-[18F]fluorotryptophan | Serotonin-producing tumors | Detection of neuroendocrine tumors |

Research on Tryptophan Metabolism

Pathway-Specific Visualization

This compound derivatives have been utilized to study specific metabolic pathways involving tryptophan, such as serotonin synthesis and the kynurenine pathway. These studies are crucial for understanding the biochemical changes associated with various diseases, including cancer and depression .

Insights from Recent Studies

Recent advancements have shown that using radiolabeled tryptophans can help visualize metabolic alterations in conditions like gliomas and breast cancer. For example, a study found that higher uptake of α-[11C]methyltryptophan correlated with longer survival in glioblastoma patients, suggesting its potential as a prognostic marker .

Mechanism of Action

The mechanism of action of N-Boc-4-fluoro-L-tryptophan involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorine atom may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

N-Boc-L-tryptophan

- Structural Differences : Lacks the 4-fluoro substitution on the indole ring.

- Physicochemical Properties :

- Applications : Used in peptide synthesis but lacks the fluorinated indole’s electronic effects, making it less suitable for targeted drug design requiring halogen bonding or enhanced lipophilicity.

N-Fmoc-4-Br-L-tryptophan

- Structural Differences : Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bromine atom at the 4-position.

- Physicochemical Properties :

- Applications : Preferred in Fmoc-based peptide synthesis workflows; bromine’s hydrophobicity may enhance membrane permeability in drug candidates.

4-Nitro-N-phthalyl-L-tryptophan

- Structural Differences : Contains a nitro group at the 4-position and a phthalyl protecting group.

- Physicochemical Properties :

- Applications: Limited to niche synthetic routes due to the phthalyl group’s instability under basic conditions.

N-Acetyltryptophan and 5-Hydroxy-tryptophan

- Structural Differences :

- Applications : N-Acetyltryptophan is used in protein stabilization, while 5-hydroxy-tryptophan serves as a serotonin precursor. Neither is optimized for Boc-mediated peptide coupling or fluorinated drug design.

4-Fluoro-L-tryptophan (Unprotected)

- Structural Differences : Lacks the Boc protecting group.

- Physicochemical Properties :

- Applications : Used in studies of protein folding and enzyme mechanisms but requires in-situ protection for peptide synthesis.

Data Table: Key Comparative Properties

| Compound | Molecular Weight (g/mol) | CAS RN | Protecting Group | Substituent | Key Application |

|---|---|---|---|---|---|

| This compound | 322.33 (estimated) | Not provided | Boc | 4-F | Drug design, probes |

| N-Boc-L-tryptophan | 304.34 | 13139-14-5 | Boc | None | General peptide synthesis |

| N-Fmoc-4-Br-L-tryptophan | ~438.29 (estimated) | Not provided | Fmoc | 4-Br | Membrane-permeable drugs |

| 4-Nitro-N-phthalyl-L-tryptophan | ~385.33 (estimated) | Not provided | Phthalyl | 4-NO₂ | Crystallography studies |

| 4-Fluoro-L-tryptophan | 222.21 | Not provided | None | 4-F | Protein mechanism studies |

Research Findings and Implications

- Protecting Group Stability : Boc is preferred for acid-stable intermediates, while Fmoc suits base-labile strategies .

- Halogen Effects : Fluorine’s small size and electronegativity improve metabolic stability compared to bromine’s bulk .

- Synthetic Utility : this compound balances stability and reactivity, making it versatile in drug discovery, whereas nitro or phthalyl derivatives are less broadly applicable .

Q & A

Basic Research Questions

Q. How can researchers synthesize N-Boc-4-fluoro-L-tryptophan with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves Boc-protection of 4-fluoro-L-tryptophan using di-tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). Chiral purity is maintained by employing enantiomerically pure starting materials and monitored via chiral HPLC (e.g., using a Chiralpak® column with UV detection at 254 nm). Post-synthesis, recrystallization in ethyl acetate/hexane mixtures improves purity (>97% by HPLC) .

Q. What analytical techniques are optimal for validating the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (in DMSO-d6) confirm the Boc group (δ ~1.3 ppm for tert-butyl) and fluorine substitution (splitting patterns in aromatic regions).

- LC-MS : Electrospray ionization (ESI) in positive mode verifies molecular weight (CHFNO, [M+H] calc. 323.14).

- Reference Standards : Cross-validate spectral data with NIST Chemistry WebBook entries for analogous Boc-protected tryptophans .

Advanced Research Questions

Q. How does the 4-fluoro substitution in this compound influence its interaction with indoleamine 2,3-dioxygenase (IDO) compared to non-fluorinated analogs?

- Methodological Answer : Use competitive inhibition assays with recombinant IDO. Prepare reaction mixtures containing L-tryptophan (substrate), this compound (inhibitor), and NADPH. Monitor kynurenine production via UV absorbance (360 nm). Compare IC values and perform molecular docking simulations (e.g., AutoDock Vina) to assess fluorine’s steric/electronic effects on binding affinity .

Q. What experimental designs are suitable for assessing the metabolic stability of this compound in physiological conditions?

- Methodological Answer :

- In Vitro Stability : Incubate the compound in simulated gastric fluid (pH 1.2), intestinal fluid (pH 6.8), and plasma (pH 7.4) at 37°C. Withdraw aliquots at 0, 1, 3, 6, and 24 hours, quench with acetonitrile, and analyze degradation products via LC-MS/MS.

- Statistical Analysis : Apply first-order kinetics to calculate half-life (t) using nonlinear regression (e.g., GraphPad Prism®) .

Methodological and Data Analysis Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data involving this compound?

- Methodological Answer :

- Variable Control : Standardize assay conditions (pH, temperature, cofactors) across studies. For example, IDO activity is pH-sensitive; ensure all assays use pH 6.5 buffers.

- Meta-Analysis : Aggregate data from multiple studies using random-effects models (e.g., RevMan®) to quantify heterogeneity. Consider covariates like enzyme source (recombinant vs. tissue-derived) .

Q. What safety protocols are critical when handling this compound in synthetic workflows?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for solvent evaporation steps.

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from Boc deprotection) with sodium bicarbonate before disposal. Fluorinated waste requires segregation for specialized treatment .

Integration with Broader Research Frameworks

Q. How can this compound be integrated into studies on tryptophan metabolism pathways?

- Methodological Answer : Use stable isotope labeling (e.g., C-4-fluoro-tryptophan) to track metabolic flux in cell cultures. Combine with RNA-seq to identify downstream gene expression changes (e.g., IDO1, TDO2). Align with FINER criteria to ensure feasibility and novelty, such as exploring unstudied cell types (e.g., dendritic cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.